molecular formula C18H11Cl2N3S B2695998 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 339026-28-7

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

Cat. No. B2695998
CAS RN: 339026-28-7
M. Wt: 372.27
InChI Key: TUUBTDGWPIGQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile (DCPP) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid that has a melting point of 100-102 °C. DCPP has a wide range of applications in the field of organic chemistry and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers, dyes, and catalysts.

Scientific Research Applications

Synthesis and Molecular Docking

  • Researchers synthesized novel pyridine derivatives, including the compound of interest, and conducted molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activities, indicating their potential in medicinal chemistry and drug design (Flefel et al., 2018).

Reactions and Antimicrobial Properties

  • Another study focused on the synthesis and reactions of pyridine carbonitrile derivatives, including 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile. This research highlighted their promising antimicrobial and antioxidant properties (H. H et al., 2015).

Photocatalytic Applications

  • A study on the photocatalytic decarboxylation of similar compounds in acetonitrile provided insights into the chemical transformations that this class of compounds can undergo. This research may be relevant for applications in photocatalysis and synthetic organic chemistry (Suzuki et al., 1976).

Solvent-Stabilized Molecular Capsules

  • In another study, researchers explored the formation of molecular capsules in acetonitrile, which could have implications for the use of such compounds in supramolecular chemistry and material science (Shivanyuk et al., 2003).

Carbonyl Reductase Inhibition

  • The compound was also investigated for its ability to inhibit Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. This suggests its potential use in cancer research and therapy (Amankrah et al., 2021).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3S/c19-12-6-7-14(16(20)10-12)15(11-21)17-8-9-18(23-22-17)24-13-4-2-1-3-5-13/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBTDGWPIGQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.